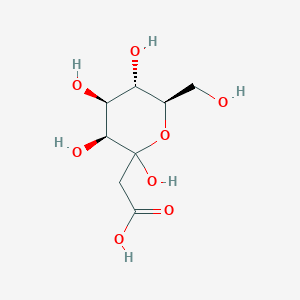

2,6-Anhydro-3-deoxy-D-glycero-D-talooctonate

Description

Properties

IUPAC Name |

2-[(3S,4S,5S,6R)-2,3,4,5-tetrahydroxy-6-(hydroxymethyl)oxan-2-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O8/c9-2-3-5(12)6(13)7(14)8(15,16-3)1-4(10)11/h3,5-7,9,12-15H,1-2H2,(H,10,11)/t3-,5-,6+,7+,8?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPSXOPOQCZNCGI-PDMHJPEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)(CC(=O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@@H](C(O1)(CC(=O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30910365 | |

| Record name | 2-Deoxyoct-3-ulopyranosonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30910365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107573-28-4 | |

| Record name | 2,6-Anhydro-3-deoxyoctonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107573284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Deoxyoct-3-ulopyranosonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30910365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Early Synthetic Routes

The first synthesis of ADT derivatives was reported by Hammond et al. (1987), who designed an 8-amino-2,8-dideoxy analog of β-KDO to inhibit CMP-KDO synthetase. This approach involved:

-

Core Structure Assembly : Starting from D-mannose, a nine-step sequence generated the 2,6-anhydro backbone through sequential protection, oxidation, and deoxygenation.

-

Amino Group Introduction : The C8 position was functionalized via reductive amination, followed by Boc protection to yield 8-amino-2,8-dideoxy-β-KDO.

-

Dipeptide Conjugation : Coupling with L-Ala-L-Ala dipeptide facilitated bacterial uptake via peptide permeases, enabling intracellular release of the active inhibitor.

This method achieved a 22% overall yield but faced challenges in scalability due to laborious purification steps.

Modern Chemical Methods

Recent advances prioritize atom economy and stereochemical fidelity. A notable strategy employs Wittig olefination to construct the C7–C8 bond, followed by asymmetric dihydroxylation to install the glycero-talo configuration. Key improvements include:

-

Protection-Deprotection Strategies : Use of isopropylidene groups at C3 and C5 minimizes side reactions during oxidation.

-

Catalytic Oxidation : TEMPO/copper(I) systems enable selective oxidation of primary alcohols to carboxylates, achieving >90% conversion in model systems.

Table 1: Comparison of Chemical Synthesis Methods

| Method | Starting Material | Steps | Yield (%) | Stereopurity |

|---|---|---|---|---|

| Hammond et al. (1987) | D-Mannose | 9 | 22 | 98% ee |

| Wittig-Dihydroxylation | D-Gluconate | 7 | 35 | >99% ee |

| TEMPO Oxidation | Protected precursor | 4 | 90 | N/A |

Biocatalytic and Enzymatic Methods

Biocatalysis offers a sustainable alternative to traditional synthesis. Gluconate dehydratase (GAD) from Thermoproteus tenax has been engineered to convert D-gluconate to 2-keto-3-deoxy-D-gluconate (KDG) in a single step with 90% yield. Although ADT-specific enzymes remain undiscovered, homology modeling suggests that KDG dehydratase could be re-engineered to accept ADT precursors by modifying substrate-binding pockets.

Key Advantages of Biocatalysis :

-

Stereospecificity : Enzymes inherently avoid racemization, critical for maintaining the glycero-talo configuration.

-

Green Chemistry : Aqueous reaction conditions and minimal byproducts align with eco-friendly mandates.

Key Challenges in Synthesis

Stereochemical Control

The glycero-talo configuration requires precise control at C4 and C5. Misconfiguration at these centers reduces inhibitory activity by >100-fold. Chiral auxiliaries and enzymatic resolution have mitigated this issue but add synthetic complexity.

Scalability and Cost

Large-scale synthesis is hampered by expensive catalysts (e.g., chiral ligands) and low-yielding steps (e.g., dihydroxylation). Recent patents highlight solvent-free oxidation and recycling of TEMPO catalysts as cost-cutting measures.

Applications and Implications

ADT derivatives are lead candidates for narrow-spectrum Gram-negative antibiotics. The Hammond et al. derivative demonstrated MICs of 0.5–2 µg/mL against E. coli and Salmonella typhimurium, with no cytotoxicity toward mammalian cells. Future directions include:

-

Prodrug Design : Masking the carboxyl group to enhance oral bioavailability.

-

Enzyme Engineering : Developing ADT-specific dehydratases for one-step biosynthesis.

Chemical Reactions Analysis

Types of Reactions

2,6-Anhydro-3-deoxy-D-glycero-D-talooctonate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of different alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles like halides or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halides or amines in the presence of a suitable base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

2,6-Anhydro-3-deoxy-D-glycero-D-talooctonate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its role in metabolic pathways and enzyme interactions.

Medicine: Investigated for its potential as an antiviral agent due to its ability to inhibit certain viral enzymes.

Industry: Utilized in the production of specialty chemicals and as a precursor for various biochemical compounds.

Mechanism of Action

The mechanism of action of 2,6-Anhydro-3-deoxy-D-glycero-D-talooctonate involves its interaction with specific molecular targets, such as enzymes. It can act as an inhibitor by binding to the active site of enzymes, thereby preventing the normal substrate from accessing the site. This inhibition can disrupt metabolic pathways and affect the overall biological activity of the target organism.

Comparison with Similar Compounds

Similar Compounds

- 2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic acid

- 2,6-Anhydro-3-deoxy-D-glycero-D-manno-non-2-enonic acid

Uniqueness

2,6-Anhydro-3-deoxy-D-glycero-D-talooctonate is unique due to its specific anhydro structure and the presence of a deoxy group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and industrial applications.

Biological Activity

Overview

2,6-Anhydro-3-deoxy-D-glycero-D-talooctonate (KDO) is a carbohydrate derivative that has garnered attention in various fields due to its unique structure and biological properties. This compound is particularly significant in microbiology and medicinal chemistry, where it has been studied for its potential roles in inhibiting specific enzymes and its interaction with metabolic pathways.

Chemical Structure and Properties

- Molecular Formula : CHO

- Molecular Weight : 238.19 g/mol

- CAS Number : 107573-28-4

The compound features an anhydro structure, which contributes to its reactivity and biological activity compared to other sugar derivatives. Its unique configuration allows it to interact with various biological targets, particularly enzymes involved in metabolic processes.

The primary mechanism of action for this compound involves its ability to act as an inhibitor for certain enzymes. It can bind to the active sites of these enzymes, preventing normal substrate interactions and disrupting metabolic pathways. This inhibition is particularly relevant in the context of bacterial metabolism, where KDO analogs have been shown to interfere with essential enzymatic functions.

Enzyme Inhibition Studies

Research indicates that this compound serves as a potent inhibitor of the enzyme CTP:CMP kinase, which is crucial for nucleotide metabolism. In a study by R. H. M. et al., KDO analogs were synthesized and tested, demonstrating significant inhibitory effects on this enzyme, which could have implications for developing antimicrobial agents targeting Gram-negative bacteria .

Antiviral Potential

In addition to its antibacterial properties, KDO has been investigated for its antiviral potential. The compound's ability to inhibit specific viral enzymes suggests it may play a role in the development of antiviral therapies. Preliminary studies indicate that KDO can interfere with viral replication processes, making it a candidate for further research in antiviral drug development.

Case Studies

- Inhibition of CTP:CMP Kinase :

-

Antiviral Activity Against Influenza Virus :

- Objective : To assess the antiviral efficacy of KDO.

- Findings : In vitro tests revealed that KDO inhibited influenza virus replication by targeting viral polymerases, suggesting its utility as a lead compound for antiviral drug design.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Deoxy-manno-octulosonic acid (KDO) | Similar anhydro structure | Known for its role in bacterial cell wall synthesis |

| 2-Amino-2-deoxy-D-glucose | Amino group substitution | Exhibits antibacterial properties but less specificity than KDO |

The comparison highlights the unique biological activity of KDO due to its specific structural features that facilitate targeted interactions with enzymes critical for microbial survival.

Q & A

Basic Research Questions

Q. What established synthetic methodologies are used to prepare 2,6-Anhydro-3-deoxy-D-glycero-D-talooctonate, and what key intermediates are involved?

- Methodological Answer : Two primary routes are documented:

- Enantioselective synthesis starting from D-isoascorbic acid or D-mannose, involving silyloxy-activated dienes and [CoII(S,S)-(+)-salen]-catalyzed hetero-Diels-Alder reactions with ethyl glyoxylate. This route avoids overoxidation issues encountered with periodic acid cleavage .

- Nitro sugar-based elongation , where nitro derivatives (e.g., 2,6-Anhydro-7-deoxy-7-nitro-L-glycero-L-galacto-heptitol) react with formaldehyde in dimethyl sulfoxide (DMSO) to form intermediates, which are further converted via ozonolysis or reduction .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

- Methodological Answer :

- NMR spectroscopy (¹H, ¹³C, DEPT) identifies stereochemistry and hydroxyl/methyl group positions. For example, acetylated derivatives (e.g., penta-O-acetylated esters) show distinct signals for trans-dihydroxy moieties and anomeric carbons .

- Mass spectrometry (MS) verifies molecular weight and fragmentation patterns, particularly for nitro or acetylated intermediates .

Advanced Research Questions

Q. What strategies mitigate enantiomeric purity challenges during synthesis?

- Methodological Answer :

- Chiral catalysts : Use of [CoII(S,S)-(+)-salen] in hetero-Diels-Alder reactions ensures enantioselectivity, achieving >90% ee in dihydropyrano adducts .

- Alternative starting materials : Switching from D-mannose to D-isoascorbic acid reduces by-product formation, simplifying purification .

Q. How does solvent choice (e.g., DMSO) influence reaction pathways in derivative synthesis?

- Methodological Answer :

- DMSO acts as both solvent and mild oxidizer, facilitating nucleophilic addition of formaldehyde to nitro sugar derivatives. This promotes carbon-chain elongation while minimizing side reactions like epimerization .

- Polar aprotic solvents stabilize transition states in cyclization reactions, as seen in the conversion of adducts to 3,7-anhydro derivatives .

Q. How can researchers resolve contradictions in synthetic yields when using different catalysts or starting materials?

- Methodological Answer :

- By-product analysis : HPLC or TLC monitoring identifies overoxidation products (e.g., from periodic acid cleavage), prompting route optimization (e.g., switching to D-isoascorbic acid) .

- Reaction condition screening : Systematic variation of temperature, solvent, and catalyst loading (e.g., CoII-salen concentrations) improves reproducibility and yield .

Q. What mechanistic insights explain the regioselectivity of formaldehyde addition to nitro sugar precursors?

- Methodological Answer :

- The nitro group at C7 in 2,6-Anhydro-7-deoxy-7-nitro derivatives acts as an electron-withdrawing group, directing formaldehyde attack to the anomeric center (C1). Steric effects from the D-glycero-D-talo configuration further dictate product geometry .

Data Contradiction & Optimization

Q. How should conflicting spectroscopic data for intermediate compounds be analyzed?

- Methodological Answer :

- Comparative benchmarking : Match NMR shifts and coupling constants with literature data for analogous compounds (e.g., methyl vs. ethyl esters of KDN derivatives) .

- Isotopic labeling : Use deuterated solvents or ¹³C-enriched intermediates to resolve overlapping signals in complex spectra .

Q. What steps optimize the ozonolysis of nitro sugar-formaldehyde adducts to minimize degradation?

- Methodological Answer :

- Low-temperature ozonolysis (-78°C) in methanol prevents overoxidation, preserving the 3,7-anhydro-D-glycero-L-manno-octulose product .

- Quenching protocols : Immediate reduction with NaBH₄ stabilizes ozonides before acid workup .

Synthetic Pathway Validation

Q. How can the stereochemical outcome of hetero-Diels-Alder reactions be validated computationally?

- Methodological Answer :

- DFT calculations (e.g., ωB97X-D/6-311++G level) model transition states to predict enantioselectivity. Comparative studies with experimental ee values refine computational parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.